Cas no 88301-98-8 (2-Methyl-6-(trifluoromethyl)aniline)

2-Methyl-6-(trifluoromethyl)aniline structure
88301-98-8 structure
Product Name:2-Methyl-6-(trifluoromethyl)aniline
N.o CAS:88301-98-8
MF:C8H8F3N
MW:175.151032447815
MDL:MFCD03701069
CID:720310
PubChem ID:13318233
Update Time:2024-10-26

2-Methyl-6-(trifluoromethyl)aniline Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-6-(trifluoromethyl)aniline
    • 3,4-DIHYDRO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZINE-7-SULPHONAMIDE-1,1-DIOXIDE
    • Benzenamine,2-methyl-6-(trifluoromethyl)-
    • C8H8F3N
    • 2-Methyl-6-trifluoromethylaniline
    • 2-Amino-3-methylbenzotrifluoride
    • 2-Methyl-6-trifluoromethyl-phenylamine
    • Benzenamine, 2-methyl-6-(trifluoromethyl)-
    • PubChem19940
    • KSC495M0R
    • 2-trifluoromethyl-6-methylaniline
    • LXPCTHRQJVSSIQ-UHFFFAOYSA-N
    • 2-Amino-3-(trifluoromethyl)toluene
    • PC6989
    • RW1282
    • FCH922564
    • CL8405
    • 2-methyl-6-(trifluoromethyl)-aniline
    • 2-Methyl-6-(trifluoromethyl)benzenamine (ACI)
    • 2-Methyl-6-trifluoromethylphenylamine
    • SCHEMBL77056
    • MFCD03701069
    • DTXSID50536642
    • DB-006192
    • EN300-800013
    • 88301-98-8
    • AKOS006346299
    • CS-W006252
    • DS-12970
    • J-510017
    • MDL: MFCD03701069
    • Inchi: 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
    • Chave InChI: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
    • SMILES: FC(C1C(N)=C(C)C=CC=1)(F)F

Propriedades Computadas

  • Massa Exacta: 175.06088375g/mol
  • Massa monoisotópica: 175.06088375g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 155
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26
  • XLogP3: 2.5

Propriedades Experimentais

  • Densidade: 1.238
  • Ponto de ebulição: 198.8°C at 760 mmHg
  • Ponto de Flash: 81.588°C
  • Índice de Refracção: 1.481

2-Methyl-6-(trifluoromethyl)aniline Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Condição de armazenamento:Keep in dark place,Sealed in dry,Store in freezer, under -20°C

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2-Methyl-6-(trifluoromethyl)aniline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referência
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Método de produção 2

Condições de reacção
Referência
O-Methylanilines from o-aminobenzyl sulfoxides
, European Patent Organization, , ,

Método de produção 3

Condições de reacção
Referência
Substituted 2-(alkylsulfonylalkyl)nitrobenzenes
, Belgium, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Nitric acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referência
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referência
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Método de produção 6

Condições de reacção
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referência
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt molybdenum oxide (CoMoO4) Solvents: Argon
Referência
Catalytic hydrodesulfurization of o-aminobenzyl sulfides
Tremont, S. J.; et al, Journal of Catalysis, 1986, 97(1), 252-60

Método de produção 8

Condições de reacção
1.1 Reagents: Nitric acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referência
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Método de produção 9

Condições de reacção
1.1 Reagents: Disodium sulfide ,  Sulfur ,  Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
3.1 Reagents: Nitric acid Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referência
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Método de produção 11

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referência
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referência
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Método de produção 14

Condições de reacção
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Referência
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  1 h, 0 °C; 4 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referência
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

2-Methyl-6-(trifluoromethyl)aniline Raw materials

2-Methyl-6-(trifluoromethyl)aniline Preparation Products

2-Methyl-6-(trifluoromethyl)aniline Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88301-98-8)2-Methyl-6-(trifluoromethyl)aniline
Número da Ordem:A11619
Estado das existências:in Stock
Quantidade:10g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 00:09
Preço ($):249.0/623.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88301-98-8)2-Methyl-6-(trifluoromethyl)aniline
A11619
Pureza:99%/99%
Quantidade:10g/25g
Preço ($):249.0/623.0
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